(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound characterized by its hydrazone functional group, which is formed through the condensation of a hydrazine derivative with an aldehyde or ketone. The compound features a dimethylamino group attached to a phenyl ring, contributing to its unique electronic properties and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 294.39408 g/mol .
Hydrazones, including (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone, have been studied for their diverse biological activities. They exhibit:
The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the following steps:
The applications of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone include:
Interaction studies of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone focus on its binding affinity to various biological targets. The compound's ability to form hydrogen bonds and other interactions with proteins and nucleic acids is critical for understanding its mechanism of action. These interactions could influence cellular pathways and contribute to its observed biological effects .
Similar compounds include:
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone stands out due to its specific combination of substituents, particularly the dimethylamino group and the phenyl moiety. This unique structure contributes to distinct electronic properties, making it particularly useful in applications requiring precise control over molecular interactions and reactivity compared to other similar compounds .
The systematic IUPAC name for this compound is (E)-4-(dimethylamino)phenylmethanone hydrazone, reflecting its methanone core substituted with a 4-(dimethylamino)phenyl group, a phenyl group, and a hydrazone functional group. The (E)-configuration denotes the spatial arrangement of the substituents around the C=N bond, which is critical for its chemical reactivity and biological interactions.
The SMILES notation for this compound is CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C, illustrating the connectivity of the dimethylamino-substituted phenyl ring, the hydrazone linkage, and the phenyl ketone moiety.
| Property | Value |
|---|---|
| IUPAC Name | (E)-4-(dimethylamino)phenylmethanone hydrazone |
| Molecular Formula | C₁₆H₁₇N₃O |
| Molecular Weight | 267.33 g/mol |
| Key Functional Groups | Hydrazone, Methanone, Dimethylamino |
Benzophenone hydrazones have been studied since the mid-20th century, initially explored for their photochemical properties and utility in protecting carbonyl groups during synthetic reactions. Early applications focused on their role as intermediates in the synthesis of antihistamines like diphenhydramine and β-lactamase inhibitors such as tazobactam. The discovery that hydrazones could stabilize reactive intermediates, such as diphenyldiazomethane, further solidified their importance in peptide synthesis and indole preparation.
The development of (E)-(4-(dimethylamino)phenyl)(phenyl)methanone hydrazone arose from efforts to optimize the electronic properties of benzophenone derivatives. The dimethylamino group enhances solubility in polar solvents and modulates electron density, making the compound a versatile scaffold for catalytic and medicinal applications.
Recent studies highlight this compound’s role in three key areas:
The hydrazone moiety is a privileged structure in drug design due to its ability to inhibit enzymes through metal chelation or hydrogen bonding. For example, hydrazone derivatives have shown promise as inhibitors of bacterial β-lactamases and viral proteases. The dimethylamino group in this compound may enhance binding affinity to biological targets by participating in cation-π interactions.
In photolithography and UV-curable resins, this hydrazone derivative acts as a photosensitizer. Its conjugated π-system facilitates electron transfer upon UV irradiation, enabling cross-linking in polymer matrices.
The compound serves as a precursor to diphenyldiazomethane, a reagent used in peptide synthesis to protect carboxyl groups. Its stability under acidic conditions makes it preferable to traditional diazo compounds.
| Application Area | Research Focus | Citations |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition, Drug intermediates | |
| Materials Science | Photosensitive materials | |
| Organic Synthesis | Diazomethane preparation |